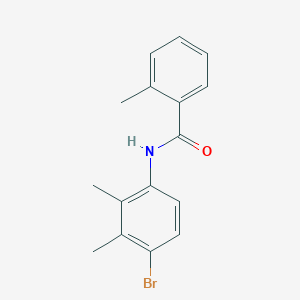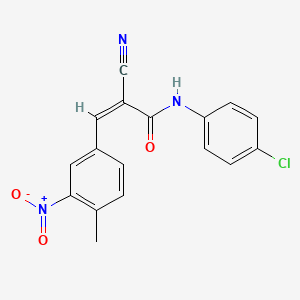
2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, commonly known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases and transcription factors involved in tumor growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Compound X has also been shown to exhibit low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its high purity and stability. Compound X can be synthesized in large quantities with high yields and purity, making it a suitable candidate for various applications. However, one of the limitations of using Compound X in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of Compound X. One area of future research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of future research is the identification of the specific targets and pathways involved in the mechanism of action of Compound X. Additionally, the potential applications of Compound X in material science and nanotechnology should be further explored. Overall, the study of Compound X has the potential to lead to the development of novel drugs and materials with unique properties and applications.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenol with 2-hydroxyacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with chromone-3-carboxylic acid to form Compound X. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Compound X has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, Compound X has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In pharmacology, Compound X has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. In material science, Compound X has been studied for its potential as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-8-14(4-5-15(11)19)23-10-17(21)20-13-3-6-16-12(9-13)2-7-18(22)24-16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWLSNGEUYEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)


![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)



![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
